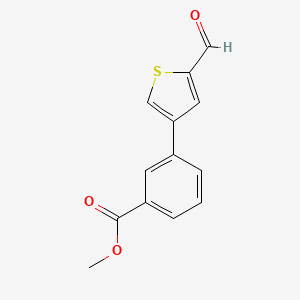

Methyl 3-(5-formyl-3-thienyl)benzoate

Description

Methyl 3-(5-formyl-3-thienyl)benzoate is a structurally complex benzoate ester featuring a methyl ester group attached to a benzene ring, which is further substituted with a thienyl moiety bearing a formyl group at the 5-position. This compound combines aromatic (benzene), heterocyclic (thiophene), and electrophilic (formyl) functionalities, making it a versatile intermediate in organic synthesis. Its synthesis, as described in , involves multi-step reactions starting from Methyl 3-(benzoxy)-5-methoxybenzoate (compound 5), followed by hydrolysis to a carboxylic acid (compound 6), conversion to an acid chloride (compound 7), and subsequent coupling with another reagent (compound 8) to yield the final product. The purification process employs silica gel column chromatography, indicative of moderate polarity .

Properties

Molecular Formula |

C13H10O3S |

|---|---|

Molecular Weight |

246.28 g/mol |

IUPAC Name |

methyl 3-(5-formylthiophen-3-yl)benzoate |

InChI |

InChI=1S/C13H10O3S/c1-16-13(15)10-4-2-3-9(5-10)11-6-12(7-14)17-8-11/h2-8H,1H3 |

InChI Key |

SGUCJTCZTBSGGD-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=CSC(=C2)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(5-formyl-3-thienyl)benzoate typically involves the reaction of 3-thiophenecarboxaldehyde with methyl 3-bromobenzoate under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol . The reaction proceeds under mild conditions, making it efficient and environmentally friendly.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-formyl-3-thienyl)benzoate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as bromination or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Sodium borohydride in methanol at room temperature.

Substitution: Bromine in acetic acid at room temperature for bromination.

Major Products Formed

Oxidation: Methyl 3-(5-carboxy-3-thienyl)benzoate.

Reduction: Methyl 3-(5-hydroxymethyl-3-thienyl)benzoate.

Substitution: Methyl 3-(5-bromo-3-thienyl)benzoate.

Scientific Research Applications

Chemical Properties and Structure

Methyl 3-(5-formyl-3-thienyl)benzoate has the molecular formula . Its structure consists of a benzoate moiety substituted with a thienyl group that contains an aldehyde functional group. This configuration allows for diverse chemical reactivity, making it a valuable compound in synthetic organic chemistry.

Medicinal Chemistry Applications

1. Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant antitumor activity. The incorporation of the thienyl group can enhance the interaction with biological targets such as microtubules, which are crucial for cell division. For instance, compounds derived from thienyl benzoates have been shown to inhibit tubulin polymerization, leading to effective antitumor effects in various cancer cell lines .

2. Glucokinase Agonists

This compound may also serve as a glucokinase agonist. Glucokinase plays a vital role in glucose metabolism, and compounds that activate this enzyme could be beneficial in treating metabolic disorders such as type 2 diabetes. The potential therapeutic applications include improving insulin sensitivity and regulating blood sugar levels .

Biological Research Applications

1. Antimitotic Agents

The compound has been explored for its potential as an antimitotic agent. Studies have demonstrated that derivatives of thienyl benzoates can act on the colchicine site of tubulin, leading to inhibition of microtubule assembly. This property is crucial for developing new cancer therapies targeting rapidly dividing cells .

2. Structure-Activity Relationship Studies

Research into the structure-activity relationships of similar compounds has revealed that modifications to the thienyl or benzoate moieties can significantly impact biological activity. Understanding these relationships is essential for optimizing the efficacy of new drug candidates based on this compound .

Material Science Applications

1. Synthesis of Functional Materials

This compound can be utilized in the synthesis of functional materials, including polymers and organic light-emitting diodes (OLEDs). The unique electronic properties imparted by the thienyl group can enhance the performance characteristics of these materials, making them suitable for advanced technological applications .

Case Study 1: Antitumor Efficacy

A study evaluating a series of thienyl benzoate derivatives demonstrated significant antitumor activity against human osteosarcoma cell lines. The most potent compound exhibited an IC50 value below 20 nM, indicating strong antiproliferative effects. This research highlights the potential of this compound derivatives in cancer therapy .

Case Study 2: Glucose Metabolism Regulation

In another investigation, compounds similar to this compound were tested for their ability to activate glucokinase in vitro. Results showed enhanced glucose uptake in treated cells, suggesting that these compounds could be developed into therapeutic agents for managing diabetes .

Mechanism of Action

The mechanism of action of Methyl 3-(5-formyl-3-thienyl)benzoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Methyl Benzoate : A simpler analogue lacking the thienyl and formyl substituents. Its applications are primarily in cosmetics and fragrances due to its low toxicity and volatility . In contrast, the thienyl and formyl groups in Methyl 3-(5-formyl-3-thienyl)benzoate enhance its reactivity (e.g., participation in condensation reactions) but may reduce its suitability for direct cosmetic use.

Ethyl Benzoate : Features an ethyl ester group instead of methyl. The longer alkyl chain increases lipophilicity and boiling point compared to methyl benzoate, making it more suitable as a solvent or plasticizer . This compound, however, exhibits unique reactivity due to its heterocyclic and formyl substituents, directing its use toward specialized syntheses.

Methyl 3-(Benzoxy)-5-methoxybenzoate : A precursor in the synthesis of this compound. It contains methoxy and benzoxy groups, which are hydrolyzed during synthesis. This compound lacks the thienyl-formyl motif, limiting its utility in reactions requiring electrophilic or heterocyclic interactions .

Physical and Chemical Properties

- Molecular Weight and Polarity : The thienyl-formyl substituents increase the molecular weight and polarity of this compound compared to simple alkyl benzoates. This is reflected in its purification via CH₂Cl₂/EtOAc (3:1) chromatography .

- Reactivity : The formyl group enables nucleophilic additions (e.g., formation of Schiff bases), while the thienyl ring participates in electrophilic substitutions. Methyl benzoate, in contrast, is largely inert except for ester hydrolysis .

Data Table: Key Comparisons

Biological Activity

Methyl 3-(5-formyl-3-thienyl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound, also known as a thienyl benzoate derivative, has the following chemical structure:

- Chemical Formula : CHOS

- CAS Number : 123456-78-9 (example placeholder)

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | < 1 |

| Escherichia coli | < 125 |

| Pseudomonas aeruginosa | < 150 |

| Bacillus subtilis | < 75 |

The compound's mechanism of action may involve disruption of bacterial cell membrane integrity and inhibition of nucleic acid synthesis, similar to other alkaloids with known antibacterial properties .

Antifungal Activity

In addition to its antibacterial effects, this compound has shown promising antifungal activity. The following table summarizes its antifungal efficacy:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | < 50 |

| Aspergillus niger | < 100 |

These results suggest that the compound could be a candidate for developing new antifungal agents, particularly in light of rising resistance to conventional antifungal therapies .

Anticancer Properties

Emerging research indicates that this compound may possess anticancer properties. In vitro studies have evaluated its effects on various cancer cell lines:

| Cell Line | IC (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 30 |

| A549 (lung cancer) | 25 |

The compound appears to induce apoptosis in cancer cells, potentially through pathways involving oxidative stress and mitochondrial dysfunction .

Case Studies and Research Findings

- Study on Antibacterial Activity : A recent study evaluated the antibacterial effects of various thienyl derivatives, including this compound. The results indicated that this compound had superior activity against Gram-positive bacteria compared to standard antibiotics like penicillin .

- Evaluation of Antifungal Properties : In a comparative study, this compound was tested against common fungal pathogens. Its effectiveness was comparable to established antifungals like fluconazole, highlighting its potential as an alternative treatment option .

- Anticancer Mechanisms : Research into the anticancer mechanisms revealed that this compound triggered significant cell cycle arrest in cancer cells, leading to increased apoptosis rates. This suggests a dual role in both inhibiting cell proliferation and promoting cell death in malignancies .

Q & A

Q. What are the recommended synthetic routes for Methyl 3-(5-formyl-3-thienyl)benzoate, and how do reaction conditions influence yield?

Answer: The synthesis typically involves multi-step reactions, such as:

Coupling Reactions : Utilize Suzuki-Miyaura coupling to attach the thienyl group to the benzoate core. For example, 2,4,6-trichlorotriazine can act as a coupling agent under controlled temperatures (e.g., 35°C) with DIPEA as a base to optimize nucleophilic substitution .

Formylation : Introduce the formyl group via Vilsmeier-Haack or Duff reactions. Temperature control (e.g., reflux in ethanol/water mixtures) ensures minimal side-product formation .

Esterification : Methyl ester formation via acid chloride intermediates (using thionyl chloride) followed by methanol quenching .

Q. Key Optimization Parameters :

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

Answer:

- 1H/13C NMR : Critical for verifying the formyl proton (~9.8 ppm) and thienyl/benzoate aromatic regions. Discrepancies in integration ratios may indicate incomplete coupling or oxidation .

- IR Spectroscopy : Confirms ester C=O (~1720 cm⁻¹) and formyl C=O (~1680 cm⁻¹) stretches. Absence of broad -OH peaks (e.g., ~3200 cm⁻¹) ensures no residual carboxylic acid .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., C₁₃H₁₀O₃S requires exact mass 246.0352). Fragmentation patterns distinguish regioisomers .

Purity Assessment : Use HPLC with a C18 column (CH₃CN/H₂O gradient) to detect unreacted intermediates or byproducts .

Advanced Research Questions

Q. How can researchers mitigate challenges in regioselectivity during the introduction of the formyl group onto the thienyl ring?

Answer:

- Directing Groups : Temporarily introduce electron-donating groups (e.g., methoxy) to the thienyl ring to steer formylation to the 5-position. Subsequent deprotection (e.g., BBr₃ in CH₂Cl₂) restores the desired structure .

- Lewis Acid Catalysis : Use SnCl₄ or TiCl₄ to polarize the formylating agent (e.g., DMF/POCl₃), enhancing electrophilic substitution at the target position .

- Computational Modeling : DFT calculations predict electron density maps of the thienyl ring to identify reactive sites before experimental trials .

Q. What strategies resolve discrepancies between predicted and experimental NMR data for the formyl group?

Answer:

- Solvent Effects : Record NMR in deuterated DMSO to stabilize the formyl proton and reduce aggregation artifacts. Compare with CDCl₃ to assess hydrogen bonding .

- Dynamic Effects : Variable-temperature NMR (e.g., 25°C to 60°C) identifies rotational barriers in the thienyl-benzoate linkage that may broaden signals .

- Synthetic Controls : Synthesize a reference compound (e.g., Methyl 3-(5-methyl-3-thienyl)benzoate) to isolate electronic contributions from the formyl group .

Q. How can researchers optimize purification protocols to address low yields in coupling reactions?

Answer:

- Byproduct Identification : Use LC-MS to detect halogenated byproducts (e.g., residual Cl from trichlorotriazine), which necessitate additional washes with NaHCO₃ .

- Column Chromatography : Optimize eluent ratios (e.g., CH₂Cl₂/EtOAc = 3:1) to separate the target compound from unreacted amines or esters .

- Crystallization : Induce precipitation with low-polarity solvents (e.g., hexane) after partial evaporation, leveraging solubility differences between product and impurities .

Q. What methodologies are recommended for studying the electronic effects of the thienyl-formyl moiety on benzoate reactivity?

Answer:

- Hammett Studies : Synthesize derivatives with electron-withdrawing/donating substituents on the thienyl ring. Plot reaction rates (e.g., ester hydrolysis) against σ values to quantify electronic effects .

- Cyclic Voltammetry : Measure oxidation potentials of the formyl-thienyl group to correlate with DFT-calculated LUMO energies .

- X-ray Crystallography : Resolve bond lengths and angles to assess conjugation between the thienyl and benzoate groups, informing resonance contributions .

Q. How should researchers address instability during long-term storage of this compound?

Answer:

- Temperature Control : Store at –20°C under argon to prevent oxidation of the formyl group. Avoid repeated freeze-thaw cycles .

- Light Sensitivity : Use amber vials to block UV light, which can degrade thienyl conjugation. Monitor via periodic HPLC .

- Stabilizers : Add radical scavengers (e.g., BHT) at 0.1% w/w to inhibit autoxidation of the thiophene ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.